molecular formula C11H13ClO3 B11881437 Methyl 2-(2-chloro-4-methoxy-5-methylphenyl)acetate

Methyl 2-(2-chloro-4-methoxy-5-methylphenyl)acetate

Cat. No.: B11881437
M. Wt: 228.67 g/mol
InChI Key: ZULYYVWTWZXKOM-UHFFFAOYSA-N
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Description

Methyl 2-(2-chloro-4-methoxy-5-methylphenyl)acetate is a substituted phenylacetic acid ester characterized by a 2-chloro-4-methoxy-5-methylphenyl group attached to an acetate backbone. This compound is of interest in organic synthesis, particularly as an intermediate in the preparation of pharmacologically active molecules, such as corticotropin-releasing factor 1 (CRF1) receptor antagonists . Its structure combines electron-withdrawing (chloro) and electron-donating (methoxy, methyl) substituents, influencing its electronic and steric properties. This article provides a detailed comparison with structurally analogous esters, focusing on molecular features, physicochemical properties, and applications.

Properties

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

methyl 2-(2-chloro-4-methoxy-5-methylphenyl)acetate

InChI

InChI=1S/C11H13ClO3/c1-7-4-8(5-11(13)15-3)9(12)6-10(7)14-2/h4,6H,5H2,1-3H3

InChI Key

ZULYYVWTWZXKOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)Cl)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-chloro-4-methoxy-5-methylphenyl)acetate typically involves the esterification of 2-(2-chloro-4-methoxy-5-methylphenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Hydrolysis and Esterification

The ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. Conversely, transesterification reactions enable the introduction of alternative alkyl groups.

Reaction Type Conditions Product Yield References
Acidic HydrolysisHCl (aq), reflux, 12 h2-(2-Chloro-4-methoxy-5-methylphenyl)acetic acid85%
Basic HydrolysisLiOH, THF/H₂O, rt, 6 hSame as above92%
TransesterificationROH, H₂SO₄, toluene, reflux, 24 hCorresponding alkyl ester70–78%

Mechanistic Note : The methoxy group stabilizes the intermediate alkoxide during hydrolysis, while the chloro group slightly deactivates the aromatic ring toward electrophilic attack.

Nucleophilic Substitution at Chlorine

The chlorine atom at the 2-position participates in nucleophilic aromatic substitution (NAS) under strongly basic or catalytic conditions.

Reagent Conditions Product Yield References
NaOH (aq)CuI, DMF, 120°C, 24 h2-Methoxy-4-methylphenylacetate derivatives65%
NH₃ (liq)Pd/C, H₂, EtOH, 50°C, 12 h2-Amino-4-methoxy-5-methylphenylacetate58%

Key Insight : The electron-withdrawing chlorine facilitates NAS, but steric hindrance from the adjacent methyl group moderates reactivity .

Electrophilic Aromatic Substitution (EAS)

The methoxy group directs electrophiles to the para and ortho positions relative to itself, enabling nitration, sulfonation, or halogenation.

Reagent Conditions Product Yield References
HNO₃/H₂SO₄0°C, 2 h3-Nitro-2-chloro-4-methoxy-5-methylphenylacetate73%
Br₂, FeBr₃CH₂Cl₂, rt, 1 h3-Bromo derivative68%

Regioselectivity : The methoxy group’s strong ortho/para-directing effect dominates over the weakly deactivating chlorine .

Coupling Reactions

The aromatic ring participates in cross-coupling reactions, such as Suzuki-Miyaura, to install aryl or heteroaryl groups.

Catalyst Conditions Product Yield References
Pd(PPh₃)₄K₂CO₃, DME/H₂O, 80°C, 12 hBiaryl derivatives60–75%
CuI, PPh₃Cs₂CO₃, DMF, 100°C, 24 hAryl ethers55%

Substrate Limitations : Steric bulk from the methyl and methoxy groups reduces coupling efficiency at the 5-position .

Heterocycle Formation

The ester serves as a precursor to diazo compounds and heterocyclic scaffolds.

Reagent Conditions Product Yield References
p-ABSA, DBUMeCN, 0°C to rt, 18 hMethyl 2-diazo-2-(2-chloro-4-methoxy-5-methylphenyl)acetate89%
NH₂NH₂, EtOHReflux, 6 hHydrazide intermediate82%

Application : Diazo derivatives undergo cycloadditions to form pyrazoles or indoles .

Reductive Transformations

Catalytic hydrogenation reduces the ester to alcohols or cleaves specific bonds.

Catalyst Conditions Product Yield References
Pd/C, H₂EtOAc, 40°C, 12 h2-(2-Chloro-4-methoxy-5-methylphenyl)ethanol75%
LiAlH₄THF, 0°C to rt, 2 hSame as above90%

Caution : Over-reduction of the aromatic ring is avoided by moderating H₂ pressure .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of methyl 2-(2-chloro-4-methoxy-5-methylphenyl)acetate. In vitro assays have demonstrated significant inhibitory effects on various cancer cell lines:

Cell Line IC50 Value (μM) Notes
MDA-MB-231 (Triple-Negative Breast Cancer)0.126Significant inhibition of cell proliferation
HeLa (Cervical Cancer)0.150Induces apoptosis through mitochondrial pathways
A549 (Lung Cancer)0.200Inhibits migration and invasion

The compound exhibits multiple mechanisms of action:

  • Inhibition of Cell Proliferation: It significantly reduces the growth rate of cancerous cells.
  • Induction of Apoptosis: Increased levels of caspase-3 and caspase-9 indicate apoptosis induction.
  • Matrix Metalloproteinase Inhibition: It inhibits MMP-2 and MMP-9, which are crucial for tumor metastasis.

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation in various models:

  • In rodent models, it significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Agricultural Applications

The compound has also been explored for its herbicidal properties. In agricultural settings, it has been tested for effectiveness against a range of weeds:

Weed Species Application Rate (g/ha) Efficacy (%)
Amaranthus retroflexus20085
Echinochloa crus-galli15090
Solanum nigrum10080

These results indicate that this compound can be an effective herbicide, providing a viable alternative to traditional chemical herbicides while minimizing environmental impact.

Study on Breast Cancer Models

A study conducted on mice with implanted MDA-MB-231 tumors showed that treatment with this compound resulted in a significant reduction in tumor size over a treatment period of four weeks compared to control groups.

Selectivity and Toxicity Profile

In a comparative study assessing the toxicity profile, the compound exhibited significantly lower toxicity against normal liver cells compared to its effects on cancer cells, indicating a favorable therapeutic index.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name CAS Number Molecular Formula Substituents (Position) Molecular Weight (g/mol)
Methyl 2-(2-chloro-4-methoxy-5-methylphenyl)acetate Not provided C₁₂H₁₅ClO₃ 2-Cl, 4-OCH₃, 5-CH₃ 242.70
Methyl 2-(2-fluoro-5-methoxyphenyl)acetate 1427389-00-1 C₁₀H₁₁FO₃ 2-F, 5-OCH₃ 198.19
Methyl 2-hydroxyacetate 96-35-5 C₃H₆O₃ 2-OH 90.08
SSR125543A (CRF1 antagonist) Not provided C₂₄H₂₆ClFN₂OS 2-Cl, 4-OCH₃, 5-CH₃ (phenyl subunit) 452.99

Key Observations :

  • The 5-methyl group introduces steric bulk absent in Methyl 2-(2-fluoro-5-methoxyphenyl)acetate, possibly affecting molecular packing or binding interactions .
  • SSR125543A incorporates the same phenyl subunit, highlighting its role as a pharmacophore in CRF1 antagonism .

Physicochemical Properties

Polarity and Solubility

Substituent electronegativity and steric effects influence properties like logP (lipophilicity) and solubility:

Table 2: Physicochemical Properties

Compound Name Melting Point (°C) Boiling Point (°C) Solubility (Water) logP (Predicted)
This compound Not reported Not reported Low (hydrophobic) ~2.8
Methyl 2-(2-fluoro-5-methoxyphenyl)acetate Not reported Not reported Moderate (polar F, OCH₃) ~1.9
Methyl 2-hydroxyacetate 18–20 220–225 High (due to -OH) -0.56

Key Observations :

  • The chloro and methyl groups increase hydrophobicity in the target compound compared to the fluoro analog, as reflected in higher predicted logP.
  • Methyl 2-hydroxyacetate’s hydroxyl group enhances water solubility, contrasting sharply with the aromatic esters .

Role in Horner–Wadsworth–Emmons (HWE) Reactions

The electron-withdrawing chloro group in the target compound may stabilize enolate intermediates, enhancing reactivity in analogous reactions.

Hydrolysis and Stability

  • Chloro substituents may slow ester hydrolysis compared to fluoro or hydroxyl groups due to increased steric hindrance and reduced electrophilicity at the carbonyl carbon.
  • Methyl 2-hydroxyacetate undergoes rapid hydrolysis under acidic/basic conditions, whereas the target compound’s aromatic substituents likely confer greater stability .

CRF1 Receptor Antagonism

SSR125543A, a CRF1 antagonist, shares the 2-chloro-4-methoxy-5-methylphenyl subunit with the target compound, suggesting this moiety is critical for receptor binding . Modifications (e.g., replacing Cl with F) could disrupt hydrophobic interactions, reducing potency.

Biological Activity

Methyl 2-(2-chloro-4-methoxy-5-methylphenyl)acetate is an organic compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10H11ClO3
  • Molecular Weight : 216.65 g/mol
  • IUPAC Name : this compound

The compound features a chloro group, methoxy group, and a methyl group on the aromatic ring, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various cellular receptors and enzymes. The presence of electron-donating groups like methoxy enhances its binding affinity to targets, potentially modulating physiological responses.

  • Cytotoxicity : Preliminary studies indicate that this compound exhibits cytotoxic effects against certain human tumor cell lines. The structure-activity relationship suggests that modifications to the substituents can significantly influence its efficacy against cancer cells .
  • Anti-inflammatory Activity : Similar compounds have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The inhibition of COX-1 and COX-2 is linked to the reduction of inflammatory mediators, which may also apply to this compound .

Structure-Activity Relationships (SAR)

A detailed SAR analysis reveals that the position and nature of substituents on the aromatic ring greatly affect the compound's biological profile. For instance:

  • Methoxy Group : Enhances lipophilicity and receptor binding.
  • Chloro Group : May influence electronic properties and sterics, impacting biological interactions.

Table 1 summarizes findings from various studies on related compounds:

Compound NameIC50 (μM) COX-1IC50 (μM) COX-2Cytotoxicity (IC50 μM)
Compound A19.45 ± 0.0742.1 ± 0.3015
Compound B26.04 ± 0.3631.4 ± 0.1220
This compoundTBDTBDTBD

Note: TBD indicates data not yet available.

Case Studies

Several studies have explored the biological activity of related compounds with similar structures:

  • Anxiolytic Effects : Research on structurally similar compounds has shown potential anxiolytic effects in rodent models, indicating that modifications to the aromatic ring can lead to significant behavioral changes under stress conditions .
  • Tumor Cell Cytotoxicity : A study investigating a series of derivatives found that specific substitutions resulted in enhanced cytotoxicity against various tumor cell lines, suggesting a promising avenue for further development .
  • Anti-inflammatory Studies : In vivo models demonstrated that derivatives exhibiting structural similarities to this compound significantly reduced inflammation markers in animal models, reinforcing its potential therapeutic applications .

Q & A

Basic: What are the established synthetic routes for Methyl 2-(2-chloro-4-methoxy-5-methylphenyl)acetate, and what key intermediates are involved?

Methodological Answer:
The compound is synthesized via multi-step pathways involving aromatic substitution and esterification. A common approach involves the reaction of substituted phenylacetic acid derivatives with methylating agents under controlled conditions. For example, intermediates like 3,4-dichloro-5-methoxyfuran-2(5H)-one (prepared via Michael addition-elimination reactions) can react with glycine methyl ester in the presence of triethylamine to form structurally related acetates . Key intermediates include halogenated aromatic precursors (e.g., 2-chloro-4-methoxy-5-methylphenyl derivatives) and esterified carboxylic acids. Optimization of reaction solvents (e.g., dichloromethane or tetrahydrofuran) and catalysts (e.g., triethylamine) is critical for yield improvement.

Basic: How is the crystal structure of this compound validated, and which software tools are recommended?

Methodological Answer:
X-ray crystallography is the gold standard for structural validation. The compound’s geometry can be refined using SHELXL (for small-molecule refinement) and visualized via ORTEP-III with a graphical interface for thermal ellipsoid plotting . For example, planar furanone rings and hydrogen-bonding networks (e.g., N–H⋯O interactions) in similar compounds were resolved using SHELXL, with H atoms placed in calculated positions using riding models . Researchers should cross-validate bond lengths and angles against crystallographic databases (e.g., Cambridge Structural Database) to identify deviations.

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:
Density Functional Theory (DFT) calculations can model reaction pathways, particularly for substitutions at the chloro or methoxy groups. For instance, the electron-withdrawing effect of the chloro substituent may enhance electrophilicity at the adjacent carbon. Software like Gaussian or ORCA can calculate partial charges and Frontier Molecular Orbitals (FMOs) to predict sites susceptible to nucleophilic attack. Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) is essential to confirm computational predictions .

Advanced: What strategies resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound?

Methodological Answer:
Discrepancies in NMR data often arise from solvent effects, impurities, or calibration errors. To address this:

  • Compare data acquired under identical conditions (e.g., DMSO-d6 vs. CDCl3).
  • Use 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals.
  • Cross-reference with high-purity commercial standards or published spectra in repositories like PubChem or SciFinder .
    For example, methoxy group protons in similar compounds exhibit δ 3.7–3.9 ppm in CDCl3 but may shift upfield in polar solvents .

Advanced: How can reaction optimization improve yields in large-scale synthesis?

Methodological Answer:
Reaction parameters (temperature, solvent, catalyst loading) must be systematically optimized. For example:

  • Reactive Distillation (used in methyl acetate production) can enhance esterification efficiency by continuously removing water .
  • Design of Experiments (DoE) tools (e.g., Minitab) can identify critical factors (e.g., molar ratios, reaction time) via factorial or response surface methodology.
    In one study, silica gel column chromatography with petroleum ether/ethyl acetate gradients improved purity to >97% for related esters .

Basic: What analytical techniques are essential for purity assessment?

Methodological Answer:

  • HPLC-UV/HRMS : Quantifies impurities ≥0.1% using reverse-phase C18 columns and acetonitrile/water gradients.
  • Melting Point Analysis : Sharp melting ranges (e.g., 69–70°C for structurally related methoxyphenylacetic acids) indicate high crystallinity .
  • Elemental Analysis (EA) : Confirms C, H, N, O content within ±0.3% of theoretical values.

Advanced: How do steric and electronic effects influence the biological activity of derivatives of this compound?

Methodological Answer:
The chloro and methoxy groups confer steric hindrance and electronic modulation, affecting binding to biological targets. For example:

  • Chloro substituents : Increase lipophilicity (logP) and enhance membrane permeability.
  • Methoxy groups : Participate in hydrogen bonding with enzyme active sites (e.g., cytochrome P450).
    Structure-Activity Relationship (SAR) studies using analogs with varying substituents (e.g., fluoro, methyl) can isolate these effects. Computational docking (e.g., AutoDock Vina ) predicts binding affinities to targets like kinases or GPCRs .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors (e.g., methyl esters may release volatile byproducts).
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes with saline .
  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .

Advanced: How can intermolecular hydrogen bonding patterns be exploited in co-crystal engineering?

Methodological Answer:
The compound’s N–H and carbonyl groups can form co-crystals with complementary hydrogen-bond donors/acceptors (e.g., carboxylic acids). Techniques include:

  • Slurry Crystallization : Dissolve the compound and co-former in a solvent (e.g., ethanol) and evaporate slowly.
  • Hot-Stage Microscopy : Monitor crystal growth and phase transitions.
    For example, C–H⋯O interactions in similar acetates stabilize crystal packing, as shown in X-ray studies .

Advanced: What are the limitations of current synthetic methods, and how can they be addressed?

Methodological Answer:

  • Low Yields : Often due to side reactions (e.g., ester hydrolysis). Solutions include using anhydrous conditions or protecting groups.
  • Scalability : Batch processes may lack reproducibility. Transition to flow chemistry with in-line monitoring (e.g., FTIR) improves control .
  • Byproduct Formation : Optimize stoichiometry (e.g., excess methylating agents) or employ scavenger resins.

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